molecular formula C19H25F3N4O2 B6606003 N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine; trifluoroacetic acid CAS No. 2253644-42-5

N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine; trifluoroacetic acid

Cat. No.: B6606003
CAS No.: 2253644-42-5
M. Wt: 398.4 g/mol
InChI Key: VPWDUZCAJTZVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)guanidine; trifluoroacetic acid is a compound that combines the structural features of adamantane, pyridine, and guanidine. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties. Pyridine is a basic heterocyclic organic compound with a nitrogen atom, and guanidine is a strong base often used in organic synthesis. The trifluoroacetic acid component is a strong acid that can enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)guanidine typically involves the reaction of adamantanecarboxylic acid with pyridine and guanidine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of trifluoroacetic acid to enhance the solubility and stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)guanidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products .

Scientific Research Applications

N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability, while the pyridine and guanidine components interact with biological targets such as enzymes and receptors. The trifluoroacetic acid component enhances the compound’s solubility and facilitates its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

    N-[(adamantan-1-yl)methyl]-N’'-(pyridin-2-yl)guanidine: Similar structure but with a different position of the adamantane moiety.

    N-[(adamantan-2-yl)methyl]-N’'-(pyridin-3-yl)guanidine: Similar structure but with a different position of the pyridine moiety.

    N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)urea: Similar structure but with a urea group instead of a guanidine group.

Uniqueness

N-[(adamantan-2-yl)methyl]-N’'-(pyridin-2-yl)guanidine is unique due to its combination of adamantane, pyridine, and guanidine moieties, which confer distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its solubility and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-adamantylmethyl)-1-pyridin-2-ylguanidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4.C2HF3O2/c18-17(21-16-3-1-2-4-19-16)20-10-15-13-6-11-5-12(8-13)9-14(15)7-11;3-2(4,5)1(6)7/h1-4,11-15H,5-10H2,(H3,18,19,20,21);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWDUZCAJTZVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CN=C(N)NC4=CC=CC=N4.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.